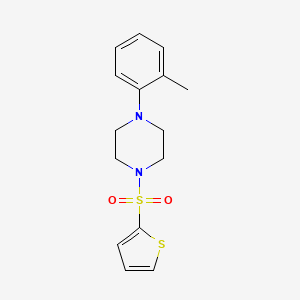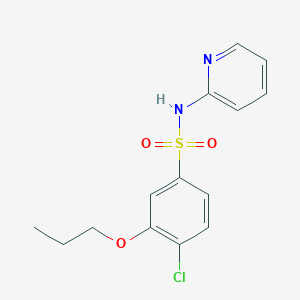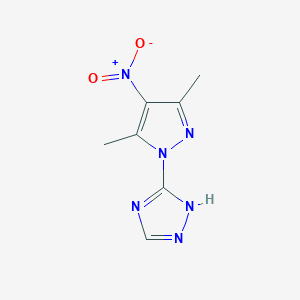![molecular formula C17H15F3N2O B5292214 N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as PCP-U, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PCP-U is a cyclopropyl derivative of urea and has a trifluoromethylphenyl group attached to it. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of PCP-U is not fully understood. However, studies have shown that PCP-U can inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the death of cancer cells. PCP-U has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PCP-U has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that PCP-U can inhibit the activity of certain enzymes, such as casein kinase 2 and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. PCP-U has also been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using PCP-U in lab experiments is its potential as a pharmacological tool for the development of new cancer treatments. However, there are also limitations to using PCP-U in lab experiments. For example, the mechanism of action of PCP-U is not fully understood, which makes it difficult to predict its effects on different types of cancer cells. Additionally, the toxicity of PCP-U in vivo has not been fully evaluated, which limits its potential use in clinical trials.
将来の方向性
There are several future directions for the study of PCP-U. One direction is to further investigate the mechanism of action of PCP-U in cancer cells. This will help to better understand how PCP-U works and how it can be used to develop new cancer treatments. Another direction is to evaluate the toxicity of PCP-U in vivo, which will help to determine its potential as a clinical candidate. Additionally, PCP-U could be studied for its potential use in the treatment of other diseases, such as neurological disorders.
合成法
PCP-U can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isocyanate. Another method involves the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isothiocyanate, followed by the conversion of the resulting thiourea to the corresponding urea using a mild oxidizing agent.
科学的研究の応用
PCP-U has been studied for its potential use in various fields of scientific research. One of the most promising applications of PCP-U is in the field of cancer research. Studies have shown that PCP-U can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-4-8-14(11-13)21-15(23)22-16(9-10-16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELFZFKKICCTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)

![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)